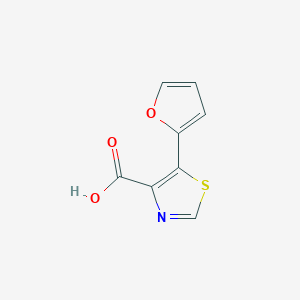

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Description

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a carboxylic acid group at position 4 and a 2-furyl moiety at position 5. Its molecular formula is C₈H₅NO₃S, with a molecular weight of 195.19 g/mol. The furyl group contributes aromaticity and polarity, while the thiazole ring offers metabolic stability, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name |

5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQJKDBGXKQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most common approach involves starting from halomethylthiazole derivatives, which are converted into the corresponding hydroxymethylthiazoles, followed by oxidation to the carboxylic acid.

Key Steps

- Halomethylthiazole formation: Halogenation of thiazole rings at the methyl position (positions 2, 4, or 5) to produce halomethylthiazoles.

- Hydrolysis to hydroxymethylthiazole: Treatment with strong acids such as sulfuric, phosphoric, hydrochloric, or hydrobromic acid in aqueous media, converting halomethyl groups to hydroxymethyl groups.

- Oxidation to carboxylic acid: Oxidation of hydroxymethylthiazoles using a mixture of nitric acid and sulfuric acid, yielding the target carboxylic acid with high efficiency.

Reaction Conditions & Data

Research Findings

- In one process, monohalomethylthiazoles are converted to hydroxymethylthiazoles with yields exceeding 65% under optimized conditions (pressure between 40-60 psi, temperature 65-90°C).

- Oxidation of hydroxymethylthiazoles using nitric and sulfuric acids produces the carboxylic acid in yields over 85%, with the product precipitating upon pH adjustment to 1.5–2.5.

Synthesis via Dihalomethylthiazoles and Aldehyde Intermediates

Method Overview

This route involves converting dihalomethylthiazoles into aldehyde intermediates, which are then oxidized to the carboxylic acid.

Key Steps

- Conversion of dihalomethylthiazoles to aldehyde: Hydrolysis and subsequent distillation or extraction.

- Oxidation of aldehyde to acid: Using nitric acid and sulfuric acid mixture, yielding the target compound.

Reaction Conditions & Data

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Hydrolysis | Acidic medium (H2SO4, HCl) | 100–150°C | >65% | |

| Oxidation | Nitric acid + sulfuric acid | 65–90°C, 3–5 hours | >85% |

Research Findings

- The conversion of dihalomethylthiazoles to aldehyde and subsequent oxidation provides yields of approximately 65–85%, with the process favoring in situ oxidation to minimize product loss.

Alternative Routes and Modifications

Use of Organic Solvents

- Alcoholic solvents such as ethanol and 2-propanol are preferred for reactions involving halomethylthiazoles, providing better control over reaction rates and yields.

- Solvent choice influences reaction temperature and time, with typical ranges from 0°C to boiling point (up to 160°C) depending on the solvent.

Oxidizing Agents and Conditions

- The oxidation step is optimized with nitric acid and sulfuric acid, with maximum yields (>85%) at temperatures around 65–90°C and reaction times of 3–5 hours.

- Acidic pH adjustments during precipitation (pH 1.5–2.5) facilitate isolation of pure carboxylic acid.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the furan and thiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylic acid group results in the corresponding alcohol.

Scientific Research Applications

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The biological and physicochemical properties of thiazole-4-carboxylic acid derivatives are heavily influenced by substituents at the 2- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Comparison of Thiazole-4-Carboxylic Acid Derivatives

Key Observations

Hydrophobic groups (e.g., 4-methylphenyl, trifluoromethyl) improve membrane permeability but may reduce solubility. Bulky substituents (e.g., pyridine-sulfonamido) increase steric hindrance, affecting enzyme inhibition (e.g., ANT-431’s activity against metallo-β-lactamases) .

Core Heterocycle Differences :

- Thiazole vs. Oxazole : Thiazole’s sulfur atom increases lipophilicity compared to oxazole’s oxygen, impacting bioavailability and target selectivity. For example, 5-(2-thienyl)-1,3-oxazole-4-carboxylic acid (MW 195.19) shares the same substituent as the target compound but exhibits distinct electronic properties .

Biological Applications :

- Antimicrobial Activity : 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid disrupts S. aureus AgrAC-mediated virulence regulation, highlighting thiazole derivatives’ role in anti-infective development .

- Enzyme Inhibition : ANT-431’s sulfonamido group enables potent inhibition of β-lactamases, critical for combating antibiotic resistance .

Biological Activity

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a furan moiety, characterized by the molecular formula and a molecular weight of 195.19 g/mol. The presence of a carboxylic acid group at the fourth position of the thiazole ring contributes to its acidity and potential reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting protein tyrosine phosphatases. This inhibition can disrupt cellular signaling pathways, leading to various downstream effects.

- Antitumor Properties : Thiazole derivatives have shown promise as anticancer agents. While direct studies on this compound are scarce, related compounds have demonstrated significant cytotoxicity against cancer cell lines, indicating potential for further exploration .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Binding Interactions : The carboxylic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites. This binding may lead to enzyme inhibition or modulation of function.

- Impact on Signaling Pathways : By inhibiting protein tyrosine phosphatases, the compound can alter the phosphorylation status of key signaling proteins, affecting gene expression and cellular metabolism .

Antitumor Activity

A study exploring thiazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | A-431 |

| Compound B | 1.98 ± 1.22 | Jurkat |

These findings suggest that modifications in the thiazole structure can enhance anticancer activity, warranting further investigation into the specific contributions of this compound .

Enzyme Inhibition Studies

In vitro studies demonstrated that this compound effectively inhibited protein tyrosine phosphatases, leading to altered cellular signaling. The following table summarizes the results:

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| PTP1B | 75% | 50 |

| SHP2 | 60% | 50 |

These results highlight the compound's potential as a therapeutic agent in diseases where protein tyrosine phosphatase activity is dysregulated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions involving a furyl-substituted aldehyde and thiazole precursors. Key steps include refluxing in acetic acid with sodium acetate as a catalyst to facilitate cyclization . Optimization strategies:

- Catalyst Loading : Adjust sodium acetate concentration (0.01–0.03 mol) to balance reaction kinetics and byproduct formation.

- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures improves purity .

- Reaction Time : Monitor progress via TLC; extended reflux (3–5 hours) may enhance yield but risks decomposition.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular packing (e.g., C–S bond: ~1.71 Å; thiazole-furan dihedral angle: 5–15°) .

- NMR Spectroscopy : H NMR identifies furyl protons (δ 6.3–7.5 ppm) and thiazole protons (δ 8.0–8.5 ppm). C NMR confirms carboxylic acid (δ ~170 ppm) .

- FTIR : Carboxylic acid O–H stretch (2500–3300 cm) and C=O (1680–1720 cm) .

Q. What biological screening assays are appropriate for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC measurement via fluorescence quenching) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do substituents on the furyl or thiazole rings influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.5–5.2 eV for furyl-thiazole systems) to predict electrophilic/nucleophilic sites .

- Electrochemical Studies : Cyclic voltammetry identifies redox potentials; electron-withdrawing groups (e.g., –NO) lower LUMO, enhancing reactivity .

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted aldehydes) may skew bioactivity .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate structural effects from experimental variability .

- Meta-Analysis : Compare SAR trends across analogs (e.g., furyl vs. phenyl substitutions) to identify consensus bioactive motifs .

Q. What computational approaches predict interaction mechanisms between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions: thiazole sulfur with Lys721; carboxylic acid with Mg ions .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .

Data Contradiction and Validation

Q. Why do synthetic yields vary significantly between reported methods?

- Methodological Answer :

- Byproduct Analysis : LC-MS identifies side products (e.g., dimerization via furyl C5 position) .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine for milder conditions) to suppress side reactions .

Q. How can researchers validate conflicting crystallographic data on hydrogen-bonding networks?

- Methodological Answer :

- Temperature-Dependent Crystallography : Collect data at 100 K vs. 295 K to assess thermal motion effects on H-bond geometry .

- IR Spectroscopy : Compare experimental O–H stretches with DFT-predicted frequencies (±20 cm) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.